N-(1-methyl-1H-benzotriazol-5-yl)piperidine-1-carboxamide
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Overview
Description
N-(1-methyl-1H-benzotriazol-5-yl)piperidine-1-carboxamide: is a compound that features a benzotriazole moiety linked to a piperidine ring via a carboxamide group. Benzotriazole derivatives are known for their versatile applications in various fields, including medicinal chemistry, material sciences, and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-methyl-1H-benzotriazol-5-yl)piperidine-1-carboxamide typically involves the reaction of 1-methyl-1H-benzotriazole with piperidine-1-carboxylic acid or its derivatives. The reaction is often carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the carboxamide bond .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar coupling reactions, optimized for yield and purity. The process may include steps such as purification by recrystallization or chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The benzotriazole moiety can undergo oxidation reactions, often leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzotriazole derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Chemistry: N-(1-methyl-1H-benzotriazol-5-yl)piperidine-1-carboxamide is used as a building block in organic synthesis, particularly in the development of heterocyclic compounds and pharmaceuticals .
Biology: In biological research, this compound is studied for its potential antimicrobial and antiviral properties. It has shown activity against various strains of bacteria and viruses, making it a candidate for further drug development .
Medicine: The compound’s ability to interact with biological targets makes it a potential candidate for drug discovery, particularly in the development of new antibiotics and antiviral agents .
Industry: In industrial applications, benzotriazole derivatives are used as corrosion inhibitors, UV stabilizers, and additives in various materials to enhance their properties .
Mechanism of Action
The mechanism of action of N-(1-methyl-1H-benzotriazol-5-yl)piperidine-1-carboxamide involves its interaction with specific molecular targets. The benzotriazole moiety can form stable coordination compounds with metal ions, which is the basis for its use as a corrosion inhibitor. In biological systems, the compound can interact with enzymes and receptors, potentially inhibiting their activity and leading to antimicrobial or antiviral effects .
Comparison with Similar Compounds
5-Methyl-1H-benzotriazole: Used in similar applications as a corrosion inhibitor and UV stabilizer.
Benzimidazole: Another heterocyclic compound with broad biological activity, including antimicrobial and antiviral properties.
Uniqueness: N-(1-methyl-1H-benzotriazol-5-yl)piperidine-1-carboxamide is unique due to its specific structure, which combines the benzotriazole moiety with a piperidine ring.
Properties
IUPAC Name |
N-(1-methylbenzotriazol-5-yl)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O/c1-17-12-6-5-10(9-11(12)15-16-17)14-13(19)18-7-3-2-4-8-18/h5-6,9H,2-4,7-8H2,1H3,(H,14,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIEVMUHJTNJSFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)NC(=O)N3CCCCC3)N=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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